molecular formula C7H7BN2O2 B1387057 Imidazo[1,2-a]pyridine-6-boronic acid CAS No. 913835-63-9

Imidazo[1,2-a]pyridine-6-boronic acid

Cat. No. B1387057
CAS RN: 913835-63-9
M. Wt: 161.96 g/mol
InChI Key: IPJIKGJKMCILGV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-6-boronic acid is a chemical compound with the molecular formula C7H7BN2O2 . It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It acts as a reagent for the preparation of FASN inhibitors useful for the treatment of cancer and other diseases .


Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridine-6-boronic acid involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-6-boronic acid is characterized by a fused bicyclic 5–6 heterocycles . The molecular weight is 161.954 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine-6-boronic acid can undergo various chemical reactions. It can be functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . More details about the chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-6-boronic acid has a density of 1.3±0.1 g/cm3. Its molar refractivity is 43.3±0.5 cm3. It has 4 H bond acceptors and 2 H bond donors . More details about the physical and chemical properties can be found in the relevant papers .

Scientific Research Applications

Organic Synthesis

Imidazo[1,2-a]pyridine-6-boronic acid serves as a valuable intermediate in organic synthesis. Its boronic acid group is pivotal in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds . This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the synthesis of drug candidates. Its imidazo[1,2-a]pyridine core is a common motif in medicinal chemistry due to its bioisosteric properties and ability to interact with biological targets. It’s particularly relevant in the development of molecules with potential anti-cancer properties .

Material Science

The imidazo[1,2-a]pyridine ring system is known for its luminescent properties, making it useful in material science. It can be incorporated into compounds that serve as emitters for optoelectronic devices, such as organic light-emitting diodes (OLEDs), which are used in display and lighting technologies .

Sensor Development

This compound’s derivatives are explored in the development of chemical sensors. Due to its electronic structure, it can be engineered to detect various substances, including ions and gases, which is crucial in environmental monitoring and industrial process control .

Confocal Microscopy

In imaging techniques like confocal microscopy, imidazo[1,2-a]pyridine derivatives act as fluorescent markers. They help in the visualization of cellular structures and are essential in biological research for studying cell function and disease pathology .

Drug Delivery Systems

The boronic acid moiety of Imidazo[1,2-a]pyridine-6-boronic acid can be used to create prodrugs or modify drug molecules to enhance their delivery and release in biological systems. This is particularly useful in targeted cancer therapies, where precision and control over drug release are critical .

Safety And Hazards

Imidazo[1,2-a]pyridine-6-boronic acid is considered hazardous. It may cause an allergic skin reaction . It’s harmful by inhalation, in contact with skin, and if swallowed . More safety and hazard information can be found in the relevant papers .

properties

IUPAC Name

imidazo[1,2-a]pyridin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h1-5,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJIKGJKMCILGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C=CN=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657150
Record name Imidazo[1,2-a]pyridin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-6-boronic acid

CAS RN

913835-63-9
Record name [Imidazo[1,2-a]pyridin-6-yl]boronic acid
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Record name Imidazo[1,2-a]pyridin-6-ylboronic acid
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Record name Imidazo[1,2-a]pyridine-6-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the Suzuki coupling reaction in the context of Imidazo[1,2-a]pyridine-6-boronic acid pinacol ester?

A1: The abstract highlights that Imidazo[1,2-a]pyridine-6-boronic acid pinacol ester and its derivatives can be utilized in Suzuki coupling reactions []. This reaction is significant because it allows for the formation of a new carbon-carbon bond between the boronic ester and various coupling partners, such as halides and compounds containing the TfO-R group. This versatility makes Imidazo[1,2-a]pyridine-6-boronic acid pinacol ester a valuable building block for synthesizing a diverse range of potentially bioactive compounds.

Q2: What are the advantages of the presented synthetic method for Imidazo[1,2-a]pyridine-6-boronic acid pinacol ester and its derivatives?

A2: The abstract emphasizes that the described method for obtaining Imidazo[1,2-a]pyridine-6-boronic acid pinacol ester and its derivatives offers several advantages []. These include high reaction yields, simplified purification processes, and suitability for large-scale production. These factors make the method practically useful for both research and potential industrial applications.

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